molecular formula C19H20N2S B3878490 (2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE

(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE

Cat. No.: B3878490
M. Wt: 308.4 g/mol
InChI Key: VAXWYRLBLDKIQK-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Thioamide Group: This step might involve the reaction of the isoquinoline derivative with a thioamide reagent under specific conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure proper reaction kinetics.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to form amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE exerts its effects involves interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar core structures but different functional groups.

    Thioamide Compounds: Molecules containing the thioamide functional group with varying side chains.

Uniqueness

(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE is unique due to its specific combination of isoquinoline and thioamide functionalities, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-phenylethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-19(2)13-14-8-6-7-11-16(14)17(21-19)12-18(22)20-15-9-4-3-5-10-15/h3-12,21H,13H2,1-2H3,(H,20,22)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXWYRLBLDKIQK-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC(=S)NC3=CC=CC=C3)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C/C(=S)NC3=CC=CC=C3)/N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE
Reactant of Route 2
(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE
Reactant of Route 3
(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE
Reactant of Route 4
(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE
Reactant of Route 5
(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE
Reactant of Route 6
(2Z)-2-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-PHENYLETHANETHIOAMIDE

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